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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical

data for the non-proteinogenic amino acid, 2-Amino-2-cyclopropylpropanoic acid. Given the

limited availability of experimental data in public-access databases, this document presents

high-quality predicted spectroscopic data alongside generalized, detailed experimental

protocols for the characterization of novel amino acids. This guide is intended to serve as a

valuable resource for researchers in medicinal chemistry, drug discovery, and materials

science.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Amino-2-
cyclopropylpropanoic acid. These predictions were generated using validated computational

models and serve as a reliable reference for the identification and characterization of this

compound.

Predicted ¹H NMR Data (500 MHz, D₂O)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.35 - 1.45 m 1H CH (cyclopropyl)

1.05 - 1.15 m 2H CH₂ (cyclopropyl)

0.85 - 0.95 m 2H CH₂ (cyclopropyl)

1.60 s 3H CH₃

Predicted ¹³C NMR Data (125 MHz, D₂O)
Chemical Shift (δ) ppm Assignment

178.5 C=O (Carboxylic acid)

62.0 Cα (quaternary)

25.5 CH₃

15.0 CH (cyclopropyl)

8.5 CH₂ (cyclopropyl)

Predicted Infrared (IR) Data
Wavenumber (cm⁻¹) Intensity Assignment

3400-2800 Broad, Strong
O-H stretch (Carboxylic acid),

N-H stretch (Amine)

3080 Medium C-H stretch (cyclopropyl)

2980-2850 Medium C-H stretch (methyl)

1710 Strong C=O stretch (Carboxylic acid)

1620 Medium N-H bend (Amine)

1450 Medium C-H bend (methyl, cyclopropyl)

1250 Medium C-O stretch (Carboxylic acid)

1020 Medium C-N stretch
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Predicted Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

129.0790 100 [M+H]⁺

112.0524 45 [M-NH₃]⁺

84.0446 60 [M-COOH]⁺

71.0391 30 [M-C₃H₄-H]⁺

Experimental Protocols
The following are detailed, generalized protocols for obtaining spectroscopic data for novel

amino acids such as 2-Amino-2-cyclopropylpropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

2-Amino-2-cyclopropylpropanoic acid (5-10 mg)

Deuterated solvent (e.g., D₂O, DMSO-d₆)

NMR tubes (5 mm)

Micropipettes

Vortex mixer

Protocol:

Weigh 5-10 mg of the amino acid sample and dissolve it in 0.6-0.7 mL of a suitable

deuterated solvent in a clean vial.

Use a vortex mixer to ensure the sample is completely dissolved.

Transfer the solution to an NMR tube using a micropipette.
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Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer.

Process the obtained Free Induction Decay (FID) with appropriate software (e.g.,

MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectra using the residual solvent peak.

For further structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC

can be performed.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

2-Amino-2-cyclopropylpropanoic acid (1-2 mg)

Potassium bromide (KBr, IR grade)

Mortar and pestle

Pellet press

FT-IR spectrometer

Protocol:

Grind 1-2 mg of the amino acid sample with approximately 100 mg of dry KBr powder using

a mortar and pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record the IR spectrum in the range of 4000-400 cm⁻¹.
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Perform a background scan with an empty sample holder and subtract it from the sample

spectrum.

Analyze the resulting spectrum to identify characteristic absorption bands of the functional

groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

2-Amino-2-cyclopropylpropanoic acid

Solvent (e.g., methanol, water with 0.1% formic acid)

Mass spectrometer (e.g., ESI-QTOF, Orbitrap)

Protocol:

Prepare a dilute solution of the amino acid sample (approximately 1 mg/mL) in a suitable

solvent.

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid

chromatography system.

Acquire the mass spectrum in positive or negative ion mode using electrospray ionization

(ESI).

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the

parent ion and subjecting it to collision-induced dissociation (CID).

Analyze the resulting mass spectrum to determine the molecular weight and identify the

fragmentation patterns, which can aid in structural elucidation.

Workflow for Spectroscopic Characterization of a
Novel Amino Acid
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The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a newly synthesized or isolated amino acid.

Workflow for Spectroscopic Characterization of a Novel Amino Acid
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Click to download full resolution via product page

Caption: A generalized workflow for the synthesis, purification, and spectroscopic

characterization of a novel amino acid.

To cite this document: BenchChem. [Spectroscopic and Analytical Profiling of 2-Amino-2-
cyclopropylpropanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1267573#spectroscopic-data-nmr-ir-mass-spec-
of-2-amino-2-cyclopropylpropanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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